5-Bromo-3-ethoxy-2-iodopyridine chemical properties
5-Bromo-3-ethoxy-2-iodopyridine chemical properties
Executive Summary
5-Bromo-3-ethoxy-2-iodopyridine (CAS: 2741345-20-8) is a highly specialized, tri-functionalized pyridine scaffold designed for advanced medicinal chemistry and agrochemical discovery.[1][2][3][4] Its structural uniqueness lies in the orthogonal reactivity of its three functional handles: a highly reactive C2-iodide, a moderately reactive C5-bromide, and an electron-donating C3-ethoxy group. This "halogen dance" capability allows researchers to sequentially functionalize the pyridine ring with high regiocontrol, making it an ideal building block for constructing complex heteroaromatic libraries, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) ligands.
Part 1: Chemical Identity & Physical Properties
This compound is characterized by a dense functionalization pattern that balances lipophilicity (ethoxy group) with versatile synthetic handles.
| Property | Data |
| Chemical Name | 5-Bromo-3-ethoxy-2-iodopyridine |
| CAS Number | 2741345-20-8 |
| Molecular Formula | C₇H₇BrINO |
| Molecular Weight | 327.95 g/mol |
| Appearance | Off-white to pale yellow solid (Typical) |
| Solubility | Soluble in DCM, THF, DMSO; sparingly soluble in water |
| Melting Point | 113–117 °C (Predicted based on analogs) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Light sensitive |
Part 2: Synthetic Accessibility & Methodology
The synthesis of 5-bromo-3-ethoxy-2-iodopyridine is not trivial due to the need to install two different halogens and an alkoxy group in specific positions. The most robust validated route utilizes 2-amino-3-hydroxypyridine as the starting material, leveraging the directing effects of the amino and hydroxyl groups to control regioselectivity.
Validated Synthetic Pathway
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Regioselective Bromination: The starting material, 2-amino-3-hydroxypyridine, is brominated at the C5 position. The C5 position is para to the amino group and ortho to the hydroxyl, making it the most nucleophilic site for electrophilic aromatic substitution.
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O-Alkylation: The C3-hydroxyl group is alkylated using ethyl iodide and a mild base (K₂CO₃) to install the ethoxy moiety. This step must be performed before iodination to prevent side reactions.
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Sandmeyer Iodination: The C2-amino group is converted to a diazonium salt using sodium nitrite in acid, followed by displacement with potassium iodide (KI) to install the C2-iodine.
Experimental Protocol (Step-by-Step)
Step 1: Synthesis of 2-Amino-5-bromo-3-ethoxypyridine
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Reagents: 2-Amino-5-bromo-3-hydroxypyridine (1.0 eq), Ethyl Iodide (1.2 eq), K₂CO₃ (2.0 eq), DMF (0.5 M).
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Procedure:
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Dissolve 2-amino-5-bromo-3-hydroxypyridine in anhydrous DMF under N₂.
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Add K₂CO₃ and stir at room temperature for 30 min.
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Dropwise add ethyl iodide. Heat to 60°C for 4–6 hours.
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Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
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Purification: Recrystallize from Ethanol/Water or flash chromatography (Hex/EtOAc).
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Step 2: Conversion to 5-Bromo-3-ethoxy-2-iodopyridine (Sandmeyer)
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Reagents: 2-Amino-5-bromo-3-ethoxypyridine (1.0 eq), NaNO₂ (1.5 eq), KI (2.0 eq), H₂SO₄ (20% aq), Acetonitrile.
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Procedure:
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Suspend the amine in 20% H₂SO₄/CH₃CN (1:1) and cool to 0°C.
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Add aqueous NaNO₂ dropwise, maintaining temp < 5°C. Stir for 45 min to form the diazonium species.
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Add aqueous KI solution dropwise. The mixture will turn dark (iodine evolution).
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Allow to warm to room temperature and stir for 2 hours.
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Quench: Add saturated Na₂S₂O₃ (sodium thiosulfate) to neutralize excess iodine (color changes from purple to yellow/clear).
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Isolation: Extract with DCM, dry, and concentrate.
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Visualization: Synthetic Workflow
Caption: Step-wise synthetic route converting 2-amino-3-hydroxypyridine to the target tri-functionalized scaffold.
Part 3: Chemo-Selective Reactivity Profile
The core value of 5-Bromo-3-ethoxy-2-iodopyridine is its orthogonal reactivity . The C-I and C-Br bonds have significantly different bond dissociation energies (C-I ≈ 65 kcal/mol vs. C-Br ≈ 81 kcal/mol), allowing for sequential cross-coupling without the need for protecting groups.
Site-Selective Palladium Coupling (Suzuki/Sonogashira)
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Primary Site (C2-Iodo): The C2 position is activated by the adjacent pyridine nitrogen (electron-deficient) and the weak C-I bond. Palladium(0) oxidative addition occurs here first at room temperature or mild heating (40–60°C).
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Secondary Site (C5-Bromo): The C5 position is less electron-deficient and the C-Br bond is stronger. It remains inert under mild conditions used for C2 functionalization. It requires higher temperatures (>80°C) and more active catalysts (e.g., Pd(dtbpf)Cl₂ or Buchwald precatalysts) to react.
Metallation & Halogen-Metal Exchange
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Reagent: Isopropylmagnesium chloride (iPrMgCl) or Turbo-Grignard (iPrMgCl·LiCl).
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Selectivity: Treatment with 1.1 eq of iPrMgCl at -20°C results in exclusive C2-iodine exchange to form the 2-magnesiated species. The C5-bromide and C3-ethoxy groups remain intact.
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Application: The resulting Grignard species can be trapped with aldehydes, ketones, or acid chlorides to introduce carbon frameworks at C2.
Visualization: Orthogonal Functionalization Strategy
Caption: Orthogonal reactivity map showing selective C2 functionalization via Pd-catalysis or Mg-exchange, preserving the C5-bromide for subsequent steps.
Part 4: Medicinal Chemistry Applications[5][6][7]
This scaffold is particularly relevant for:
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Kinase Inhibitors: The 2-aminopyridine motif (accessible via Buchwald coupling at C2) is a privileged structure in kinase inhibition (binding to the hinge region). The C3-ethoxy group provides a hydrophobic contact and induces a specific twisted conformation that can improve selectivity.
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Allosteric Modulators: The C5 position allows for the extension of the molecule into solvent-exposed regions or hydrophobic pockets, fine-tuning ADME properties.
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Fragment-Based Drug Discovery (FBDD): The distinct vectors of the I, Br, and OEt groups allow for rapid "SAR by catalog" expansion around the pyridine core.
Part 5: Handling & Safety (MSDS Summary)
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Hazards:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautions:
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Handle in a fume hood.
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Wear nitrile gloves and safety glasses.
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Light Sensitivity: Iodine-containing heterocycles can liberate free iodine upon prolonged light exposure. Store in amber vials wrapped in foil.
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Incompatibility: Avoid strong oxidizing agents and strong acids.
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References
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Chemical Identity & Catalog Data
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BLD Pharm. (2024). 5-Bromo-3-ethoxy-2-iodopyridine Product Page. Retrieved from
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Synthetic Methodology (Amino-Pyridine Route)
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Reactivity of 2-Iodo-5-bromopyridines
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Song, J. J., et al. (2004). "Synthesis of 5-bromopyridyl-2-magnesium chloride and its application in the synthesis of functionalized pyridines". Organic Letters, 6(26), 4905-4907. Link
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General Alkoxy-Iodopyridine Synthesis
Sources
- 1. 188057-49-0|5-Bromo-2-iodopyridin-3-ol|BLD Pharm [bldpharm.com]
- 2. 1040682-54-9|5-Bromo-2,6-diiodopyridin-3-ol|BLD Pharm [bldpharm.com]
- 3. 2741307-49-1|5-Bromo-3-(cyclopropylmethoxy)-2-iodopyridine|BLD Pharm [bldpharm.com]
- 4. 3-Bromo-5-cyclopropoxy-2-iodopyridine|BLD Pharm [bldpharm.com]
- 5. ijssst.info [ijssst.info]
- 6. ijssst.info [ijssst.info]
- 7. researchgate.net [researchgate.net]
